2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and drugs to adjust the steric and electronic properties of a lead compound .
Scientific Research Applications
Anticancer Applications
Compounds related to 2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide have been explored for their anticancer effects. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyridin-2-yl acetamide exhibit remarkable anticancer effects due to their ability to inhibit PI3Ks and mTOR, crucial signaling pathways in cancer cell proliferation and survival. Modifications to the acetamide group, such as the introduction of alkylurea, have shown to retain antiproliferative activity while significantly reducing acute oral toxicity, suggesting their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015). This highlights the importance of structural modifications in enhancing the therapeutic profile of compounds for cancer treatment.
Radioligand Development for PET Imaging
The structural framework of triazolopyridines and related compounds has been utilized in the development of radioligands for positron emission tomography (PET) imaging. For example, DPA-714, a compound within this class, has been designed with a fluorine atom to enable labeling with fluorine-18, facilitating in vivo PET imaging of the translocator protein (18 kDa), a protein associated with neuroinflammation (F. Dollé et al., 2008). This application underscores the potential of these compounds in the development of diagnostic tools for neurological diseases.
Herbicidal Activity
Compounds with triazolopyrimidine sulfonanilide structures, similar to the one , have been studied as acetohydroxyacid synthase inhibitors, a class of herbicides. Modifications to the methyl group of known herbicidal compounds, like Flumetsulam, to a methoxy group have led to new compounds with comparable in vivo post-emergent herbicidal activity against broad-leaf weeds and good safety profiles for rice, maize, and wheat. The modified compounds also showed a faster degradation rate in soil, indicating their potential as environmentally friendly herbicide candidates (Chao-Nan Chen et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in stimulating insulin secretion in response to meals.
Mode of Action
The compound acts as a DPP-IV inhibitor . By inhibiting DPP-IV, it prolongs the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in blood glucose levels.
Biochemical Pathways
The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to meals and stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-IV, the breakdown of these hormones is prevented, leading to increased insulin secretion and decreased glucagon release.
Pharmacokinetics
The compound has been found to be a potent, orally active DPP-IV inhibitor with excellent selectivity over other proline-selective peptidases . It has shown good oral bioavailability in preclinical species, indicating that it is well absorbed from the gastrointestinal tract and widely distributed throughout the body.
Result of Action
The result of the compound’s action is a decrease in blood glucose levels . By increasing insulin secretion and decreasing glucagon release, it helps to regulate blood glucose levels, making it a potential treatment for type 2 diabetes.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N4O2/c17-11-5-1-2-6-12(11)26-9-14(25)21-8-13-22-23-15-10(16(18,19)20)4-3-7-24(13)15/h1-7H,8-9H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXXJJCEEQYUGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.